Phenamil

Descripción general

Descripción

Fenamil es un derivado de amilorida y es conocido por su potente inhibición de los canales de sodio, particularmente los canales de sodio epiteliales. Es ampliamente utilizado en la investigación científica debido a su capacidad para bloquear los canales de sodio y sus efectos en varios procesos fisiológicos .

Mecanismo De Acción

Fenamil ejerce sus efectos inhibiendo los canales de sodio epiteliales. Esta inhibición conduce a una reducción en la entrada de sodio, lo que puede afectar varios procesos fisiológicos. En los tejidos cardíacos, fenamil produce inotrópico positivo y prolonga la duración del espasmo al inhibir la corriente de potasio rectificadora internamente, lo que indirectamente reduce la actividad del intercambiador de sodio-calcio .

Análisis Bioquímico

Biochemical Properties

Phenamil interacts with amiloride-sensitive Na+ channels, which are crucial for maintaining sodium balance in the body . It binds to two types of binding sites associated with these channels, each characterized by different affinities for this compound .

Cellular Effects

This compound’s interaction with Na+ channels influences cell function significantly. It affects cell signaling pathways and cellular metabolism by altering sodium transport across the cell membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the Na+ channel, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it has long-term effects on cellular function, particularly in relation to sodium transport .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, emphasizing the importance of careful dosage control .

Metabolic Pathways

This compound is involved in metabolic pathways related to sodium transport. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with various transporters and binding proteins. These interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Fenamil puede sintetizarse a través de una serie de reacciones químicas que involucran la modificación de la amiloridaLas condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido y reactivos como el metanosulfonato .

Análisis De Reacciones Químicas

Fenamil experimenta diversas reacciones químicas, que incluyen:

Oxidación: Fenamil puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: Fenamil puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Aplicaciones Científicas De Investigación

Fenamil tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la función e inhibición de los canales de sodio.

Biología: Fenamil se utiliza para investigar el papel de los canales de sodio en varios procesos biológicos, incluida la señalización celular y el transporte de iones.

Comparación Con Compuestos Similares

Fenamil se compara con otros derivados de amilorida, como HM2-16F y BB2-50F. Estos compuestos también inhiben los canales de sodio pero tienen diferentes potencias y especificidades. Fenamil es único en su fuerte inhibición de los canales de sodio y su capacidad para afectar tanto las corrientes de sodio como de potasio .

Compuestos Similares

- Amilorida

- HM2-16F

- BB2-50F

Fenamil destaca por su potente inhibición de los canales de sodio y su amplia gama de aplicaciones en la investigación científica.

Propiedades

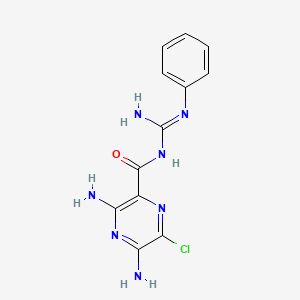

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.